6-phenyl-2,4-dihydro-1H-pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are considered privileged structures in medicinal chemistry. The presence of nitrogen atoms at positions 1 and 2 in the six-membered ring, along with an oxygen atom at position 3, makes this compound a versatile scaffold for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method is the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation . Another approach involves the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2,4-dihydro-1H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to pyridazinone derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, which exhibit different pharmacological properties.
Scientific Research Applications
6-phenyl-2,4-dihydro-1H-pyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition is achieved through the compound’s binding to specific receptors or enzymes involved in the calcium signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring but lacks the oxygen atom at position 3.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Uniqueness
6-phenyl-2,4-dihydro-1H-pyridazin-3-one is unique due to its specific substitution pattern and the presence of an oxygen atom at position 3. This structural feature contributes to its diverse pharmacological activities and makes it a valuable scaffold for drug design .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-phenyl-2,4-dihydro-1H-pyridazin-3-one |
InChI |
InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13) |
InChI Key |
OGPWXKSXYFGAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.